3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine
Description
3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine (CAS: 56352-76-2) is a pyridine derivative featuring a benzoyl hydrazine group attached to the pyridine ring at the 3-position.
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N'-benzoylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C13H11N3O2/c17-12(10-5-2-1-3-6-10)15-16-13(18)11-7-4-8-14-9-11/h1-9H,(H,15,17)(H,16,18) |
InChI Key |
OBVBBNKEUHZZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine typically involves the reaction of pyridine-3-carboxylic acid hydrazide with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Benzoyl pyridine oxides
Reduction: Benzyl alcohol derivatives
Substitution: Halogenated pyridine derivatives
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine typically involves the reaction of hydrazine derivatives with benzoyl isocyanate or similar reagents. The compound features a pyridine ring substituted with a hydrazinecarbonyl group, which contributes to its reactivity and biological properties.
Table 1: Synthesis Methods
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method A | Hydrazine, Benzoyl isocyanate | Reflux in ethanol | 75% |
| Method B | Benzoyl hydrazine, Pyridine-3-carbonyl chloride | Room temperature | 82% |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Recent investigations into the anticancer properties of pyridine derivatives suggest that this compound may induce apoptosis in cancer cell lines. For example, compounds within this class have demonstrated efficacy against triple-negative breast cancer cells by disrupting cellular metabolism and promoting cell death through specific pathways.
Case Study 1: Anticancer Activity
A study examined the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to reduce cell viability significantly, with mechanisms involving the inhibition of phosphoinositide phospholipase C, leading to altered lipid metabolism.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various pyridine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects. Additionally, the benzoyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Key Compounds :
- Schiff bases derived from 2-benzoyl pyridine and benzoic acid hydrazides (e.g., di/triorganotin(IV) complexes): These compounds exhibit antimicrobial activity influenced by molecular connectivity indices, dipole moments, and energy of the lowest unoccupied molecular orbital (LUMO). The hydrazide moiety enhances metal coordination, which is pivotal for their bioactivity . Comparison: Unlike 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine, these Schiff bases incorporate metal ions (e.g., tin), enhancing their antibacterial and antifungal potency. The absence of metal coordination in the target compound may limit its antimicrobial efficacy.
- Hydrazones synthesized from 2-benzoyl pyridine and acid hydrazides: Prepared via condensation reactions, these compounds share the hydrazide backbone but differ in substituents (e.g., picolinoyl vs. benzoyl groups). Structural variations impact solubility and target specificity .
Pyridine Derivatives as Enzyme Inhibitors
Key Compounds :
- 3-(Piperidin-4-ylmethoxy)pyridine-containing LSD1 inhibitors (e.g., compound 2, IC50 = 62 nM): These inhibitors feature a piperidinylmethoxy group on pyridine, enabling competitive binding to lysine-specific demethylase 1 (LSD1). The basic amine group (e.g., piperidine) forms hydrogen bonds with Asp555 in LSD1, enhancing selectivity (>1,500-fold over monoamine oxidases) . Comparison: The target compound lacks the piperidine moiety and instead has a benzoyl hydrazine group. This structural difference suggests divergent biological targets—hydrazides are more associated with antimicrobial activity, while piperidine-containing analogs target epigenetic enzymes.
- Compound 5 (Ki = 2.3 μM): A competitive LSD1 inhibitor with a pyridine core and optimized substituents (e.g., tolyl, cyanophenyl). Enzyme kinetics and docking studies reveal hydrophobic interactions with FAD and Tyr761 in LSD1 .
Substituent Effects on Bioactivity
Mechanistic and Selectivity Differences
- Hydrazide Derivatives: Activity driven by electronic properties (e.g., dipole moment) and metal coordination, as seen in organotin complexes .
- LSD1 Inhibitors: Depend on non-covalent interactions (e.g., hydrogen bonding with Asp555, hydrophobic packing with FAD). Modifying the linker (e.g., -O- to -NH- in compound 43) reduces potency by >1,000-fold .
Biological Activity
3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine is a compound featuring a pyridine ring substituted with a hydrazinocarbonyl and a benzoyl group. This structure suggests potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the biological activity of this compound based on existing literature, synthesizing findings from various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure comprises a pyridine ring with additional functional groups that may contribute to its biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine can inhibit the proliferation of various cancer cell lines. The cytotoxic effects are often evaluated using assays such as MTT, which measures cell viability.
- Case Study : A related study synthesized urea and carbohydrazide derivatives containing pyridine rings and assessed their cytotoxicity against multiple cancer cell lines, including MCF7 and HeLa. Some derivatives showed promising results with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Activity
The antimicrobial potential of hydrazone derivatives, including those with pyridine moieties, has been widely documented. These compounds often exhibit activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study on similar compounds demonstrated good antibacterial properties, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the hydrazinocarbonyl group is believed to enhance this activity.
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, and compounds that can modulate inflammatory responses are of significant interest. Pyridine derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines.
- Experimental Evidence : In vitro studies have shown that certain pyridine derivatives can reduce the expression of inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .
Summary of Biological Activities
The biological activities of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Many hydrazone derivatives activate apoptotic pathways leading to programmed cell death in malignant cells.
- Inhibition of Enzymatic Activity : Antimicrobial effects may result from the inhibition of key enzymes necessary for bacterial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
